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Abstract
6-Chloro-2-hydroxyquinoline is a heterocyclic organic compound of significant interest in

medicinal chemistry and drug development. Recognized as a crucial scaffold, its derivatives

have shown potential in a variety of therapeutic areas, notably as kinase inhibitors for cancer

therapy.[1][2] This technical guide provides a comprehensive analysis of the core

physicochemical characteristics of 6-Chloro-2-hydroxyquinoline. We will delve into its

structural properties, with a critical focus on the governing principle of lactam-lactim

tautomerism, which dictates its spectral and solubility behavior. Furthermore, this document

furnishes detailed, field-proven experimental protocols for its characterization, including

solubility determination and spectroscopic analysis. The insights and methodologies presented

herein are intended to equip researchers, scientists, and drug development professionals with

the foundational knowledge required to effectively utilize this versatile compound in their work.

Introduction to 6-Chloro-2-hydroxyquinoline
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic pharmaceuticals.[3] The introduction of specific

substituents, such as a chlorine atom at the 6-position and a hydroxyl group at the 2-position,

imparts unique electronic and steric properties that are highly valuable for molecular design.

The 6-chloro substituent can enhance binding affinity to biological targets through halogen
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bonding and improve pharmacokinetic profiles, while the 2-hydroxy group plays a pivotal role in

the molecule's structural and reactive nature.[1]

Core Molecular Structure and Tautomerism
A foundational concept for understanding 6-Chloro-2-hydroxyquinoline is its existence in a

tautomeric equilibrium. It is not a single, static entity but a dynamic equilibrium between two

forms: the lactim (enol) form, which is 6-Chloro-2-hydroxyquinoline, and the more stable

lactam (keto) form, known as 6-Chloro-2(1H)-quinolone.[4] This equilibrium is paramount as it

influences nearly all of its physicochemical properties, from solubility and melting point to its

spectroscopic signature. While the lactim form may be present, the equilibrium overwhelmingly

favors the lactam form in most environments, especially in polar solvents.[4] Therefore, most

analytical data collected in solution reflects the properties of the 6-Chloro-2(1H)-quinolone

tautomer.

6-Chloro-2-hydroxyquinoline (Lactim Form)

6-Chloro-2(1H)-quinolone (Lactam Form)

Structure of Lactim

Structure of Lactam

 H⁺ Transfer
 (Equilibrium Favors Lactam)
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Caption: Lactam-Lactim tautomerism of 6-Chloro-2-hydroxyquinoline.
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A precise understanding of the fundamental properties of a compound is the bedrock of its

application in research and development. This section summarizes the key physicochemical

data for 6-Chloro-2-hydroxyquinoline.

General Identifiers and Properties
The following table consolidates the primary identifiers and experimentally determined

properties of the compound.

Property Value Reference

CAS Number 1810-67-9 [5][6]

Molecular Formula C₉H₆ClNO [5][6]

Molecular Weight 179.61 g/mol [5]

Appearance Brown to reddish-brown solid [7]

Melting Point 267 °C [5]

SMILES Oc1ccc2cc(Cl)ccc2n1 [5]

InChIKey
OJEBWFGRUPIVSD-

UHFFFAOYSA-N
[5]

Solubility Profile
The solubility of 6-Chloro-2-hydroxyquinoline is a critical parameter for its use in synthesis,

purification, and biological assays. Consistent with its predominantly nonpolar, heterocyclic

structure and the stable lactam form, it exhibits low aqueous solubility.

Water: Described as insoluble or slightly soluble.[2][8]

Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol,

and DMSO.[2][8]

The choice of solvent is critical. For instance, in synthetic chemistry, a solvent that fully

solubilizes the compound is necessary for homogeneous reaction kinetics. Conversely, for
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purification by recrystallization, a solvent system where the compound has high solubility at

elevated temperatures but low solubility at room temperature is ideal.

Acid-Base Properties (pKa)
The pKa values of a molecule are crucial for predicting its charge state at a given pH, which in

turn affects its solubility, membrane permeability, and interaction with biological targets. For 6-
Chloro-2-hydroxyquinoline, two primary pKa values are relevant due to its tautomeric nature:

one for the deprotonation of the quinolinium nitrogen in the lactim form and another for the N-H

proton in the lactam form. While specific experimental data for the 6-chloro derivative is not

readily available, related 8-hydroxyquinolines have shown pKa values for the quinolinium

nitrogen deprotonation in the acidic range (pH 2-3) and for the hydroxyl/amide proton in the

neutral to basic range.[9][10]

Spectroscopic and Structural Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering

insights into its structure and electronic environment. The data presented here primarily reflects

the dominant lactam tautomer, 6-Chloro-2(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of

organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of

each hydrogen atom. For 6-Chloro-2(1H)-quinolone, one would expect to see distinct signals

for the aromatic protons on both the benzene and pyridine rings. The N-H proton of the

lactam form typically appears as a broad singlet at a downfield chemical shift (often >10

ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

The most downfield signal is typically the carbonyl carbon (C=O) of the lactam ring,

appearing around 160-170 ppm.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy measures the absorption of light by a molecule as a function of

wavelength, providing information about its electronic transitions. The absorption maxima

(λmax) are sensitive to the solvent and the pH of the solution.[12] For quinoline derivatives, the

spectra typically show multiple absorption bands corresponding to π→π* transitions within the

aromatic system.[13][14] Altering the pH can cause shifts in these maxima as different

protonated or deprotonated species are formed, a phenomenon that can be leveraged to

determine the compound's pKa values spectrophotometrically.[12]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

diagnostic peak for confirming the dominant lactam structure of 6-Chloro-2(1H)-quinolone is a

strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the

1650-1690 cm⁻¹ region. The N-H stretching vibration would also be present, usually as a broad

band around 3200-3400 cm⁻¹.[13]

Experimental Protocols for Characterization
To ensure scientific integrity, all characterization must follow robust, validated protocols. The

following sections provide step-by-step methodologies for key analytical procedures.

Protocol: Determination of Solubility via the Gravimetric
Method
This protocol provides a reliable method for quantifying the solubility of 6-Chloro-2-
hydroxyquinoline in a specific organic solvent at a set temperature.[8]

Causality: The gravimetric method is a direct and absolute measure of solubility. It relies on

creating a saturated solution, separating a precise volume of the supernatant, evaporating the

solvent, and weighing the remaining solid solute. Its accuracy depends on precise

measurements of volume and mass and ensuring the solution is truly saturated and stable

during sampling.
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1. Preparation
Add excess solid to a known volume of solvent in a sealed vial.

2. Equilibration
Agitate at constant temperature (e.g., 25°C) for 24h to ensure saturation.

3. Phase Separation
Allow solid to settle. Centrifuge if necessary.

4. Sampling
Withdraw a precise volume of the clear supernatant using a pre-warmed syringe.

5. Mass Determination
Transfer supernatant to a pre-weighed dish. Record total mass.

6. Solvent Evaporation
Evaporate solvent in a vacuum oven at a controlled temperature (e.g., 60°C).

7. Final Weighing
Weigh the dish with the dried solid residue.

8. Calculation
Calculate solubility (g/100 mL) from the mass of the residue and the volume of the supernatant.

Click to download full resolution via product page

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 6-Chloro-2-hydroxyquinoline to a series of

vials. The excess solid is crucial to ensure saturation is reached.

Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent

to each vial.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.

Sampling: Remove the vials from the shaker and allow the excess solid to settle. Carefully

withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Crucial Insight: Use a pre-

warmed syringe and filter (0.45 µm) to prevent premature precipitation of the solute due to

temperature changes.

Mass Determination: Transfer the filtered supernatant into a pre-weighed evaporation dish

and record the exact mass.

Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the

solvent without decomposing the compound (e.g., 60-80°C) until a constant weight is

achieved.

Calculation: The solubility is calculated using the final mass of the dried solid and the volume

of the supernatant taken.

Protocol: Characterization by ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Chloro-2-
hydroxyquinoline.

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its

hydrogen-bond accepting nature slows the exchange of the N-H proton, allowing it to be

observed as a distinct signal.

Analysis: Transfer the solution to a clean, dry NMR tube. Acquire the spectrum on a suitable

NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Protocol: Determination of λmax via UV-Vis
Spectroscopy
This protocol details the process for determining the wavelength of maximum absorbance

(λmax) and creating a calibration curve for quantitative analysis.

1. Prepare Stock Solution
Accurately weigh compound and dissolve in a known volume of solvent (e.g., Ethanol).

2. Determine λmax
Scan a dilute solution across a wide wavelength range (e.g., 200-400 nm) to find the peak absorbance.

3. Prepare Standard Series
Perform serial dilutions of the stock solution to create standards of known concentrations.

4. Measure Absorbance
Measure the absorbance of each standard at the predetermined λmax.

5. Create Calibration Curve
Plot Absorbance vs. Concentration. Perform linear regression.

6. Analyze Unknown Sample
Measure absorbance of the unknown sample and determine its concentration using the calibration curve.

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a stock solution of 6-Chloro-2-hydroxyquinoline of a

known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.

Determination of λmax: Dilute a small aliquot of the stock solution and scan its absorbance

from 200 to 400 nm to identify the wavelength(s) of maximum absorbance.

Calibration Curve: Prepare a series of 5-7 standard solutions with decreasing concentrations

via serial dilution of the stock solution.

Measurement: Measure the absorbance of each standard solution at the determined λmax,

using the pure solvent as a blank reference.

Plotting: Plot a graph of absorbance versus concentration. The resulting data should be

linear and adhere to the Beer-Lambert law. This curve can then be used to determine the

concentration of unknown samples.

Chemical Stability and Reactivity
While specific degradation studies on 6-Chloro-2-hydroxyquinoline are not extensively

published, general knowledge of related heterocyclic systems provides valuable insight.[15]

The lactam structure imparts significant aromatic stability. However, like other aromatic

aldehydes and ketones, it can be susceptible to degradation under harsh acidic or basic

conditions, particularly at elevated temperatures.[16]

Handling and Storage:

Store in a cool, dry, and dark place to prevent potential photodegradation.

Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to

minimize exposure to moisture and air.

For solutions, it is advisable to prepare them fresh before use, especially if the solvent is

acidic or basic.[16]

Applications in Drug Development
6-Chloro-2-hydroxyquinoline is a valuable building block for the synthesis of more complex

molecules. Its rigid scaffold is ideal for presenting substituents in a well-defined three-
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dimensional space, making it a powerful core for structure-activity relationship (SAR) studies. A

notable application is in the development of kinase inhibitors, where the quinoline core can act

as a mimic of the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of

various kinases involved in cancer signaling pathways.[1]

Conclusion
6-Chloro-2-hydroxyquinoline is a compound whose physicochemical properties are

fundamentally governed by its lactam-lactim tautomeric equilibrium. Its characterization

requires a nuanced understanding of this principle, influencing everything from solvent choice

for NMR analysis to the interpretation of IR spectra. With low aqueous solubility, a high melting

point, and a stable crystalline form, it is well-suited as an intermediate in multi-step synthetic

campaigns. The robust experimental protocols provided in this guide offer a validated

framework for researchers to accurately characterize this compound, ensuring data integrity

and facilitating its successful application in the critical field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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